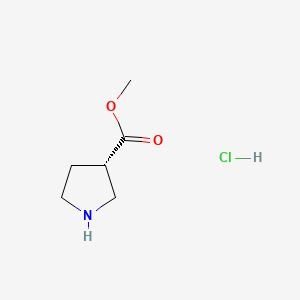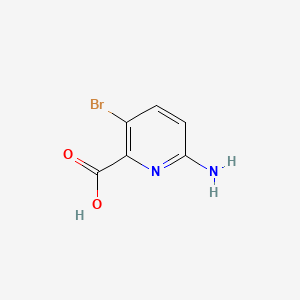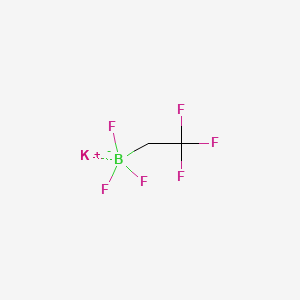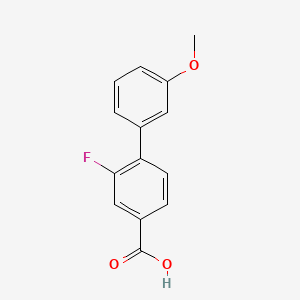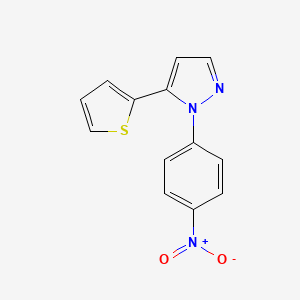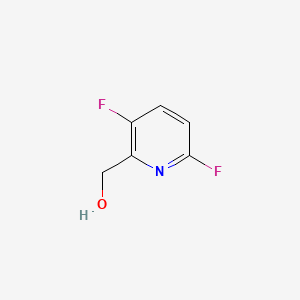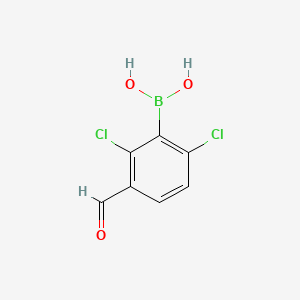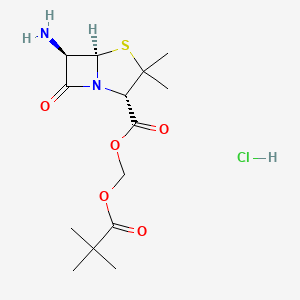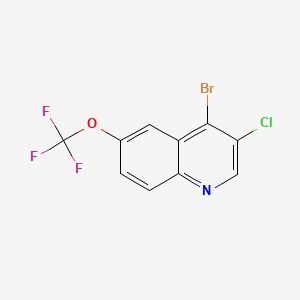
4-Bromo-3-chloro-6-trifluoromethoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-chloro-6-trifluoromethoxyquinoline is a quinoline derivative characterized by the presence of bromine, chlorine, and trifluoromethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-6-trifluoromethoxyquinoline typically involves multi-step organic reactions. One common method includes the halogenation of quinoline derivatives followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong halogenating agents and specific catalysts to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-chloro-6-trifluoromethoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts like palladium. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized quinoline derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-3-chloro-6-trifluoromethoxyquinoline has several scientific research applications, including:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-microbial agents.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, facilitating the development of new materials and chemical entities.
Material Science: The unique electronic properties of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-chloro-6-trifluoromethoxyquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 4-Chloro-2-(trifluoromethyl)quinoline
- 6-Bromo-4-(difluoromethoxy)quinoline
Uniqueness
4-Bromo-3-chloro-6-trifluoromethoxyquinoline is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in various fields of research.
Propiedades
Número CAS |
1211818-09-5 |
|---|---|
Fórmula molecular |
C10H4BrClF3NO |
Peso molecular |
326.497 |
Nombre IUPAC |
4-bromo-3-chloro-6-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H4BrClF3NO/c11-9-6-3-5(17-10(13,14)15)1-2-8(6)16-4-7(9)12/h1-4H |
Clave InChI |
ZNYLHXNYOPHWEW-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Br)Cl |
Sinónimos |
4-Bromo-3-chloro-6-trifluoromethoxyquinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


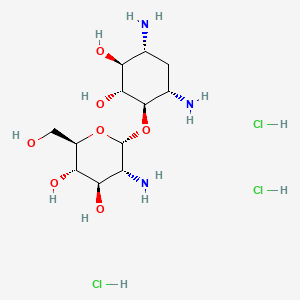
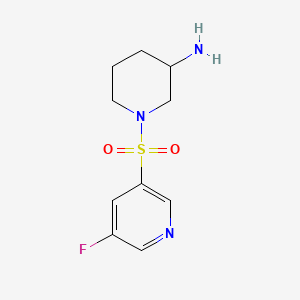
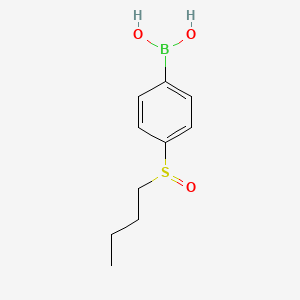
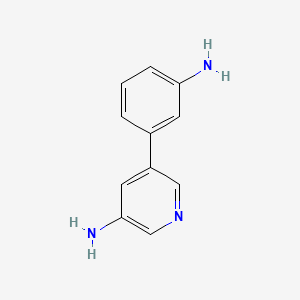
![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B580992.png)
